10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyClododecane-1,4,7-triacetic acid

Catalog No.
S6585566
CAS No.
1374865-01-6
M.F
C34H42N6O8
M. Wt
662.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-...

CAS Number

1374865-01-6

Product Name

10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyClododecane-1,4,7-triacetic acid

IUPAC Name

2-[4-[2-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C34H42N6O8

Molecular Weight

662.7 g/mol

InChI

InChI=1S/C34H42N6O8/c41-30(35-12-11-31(42)40-21-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)40)22-36-13-15-37(23-32(43)44)17-19-39(25-34(47)48)20-18-38(16-14-36)24-33(45)46/h1-8H,11-25H2,(H,35,41)(H,43,44)(H,45,46)(H,47,48)

InChI Key

UZGCJBCXRQHDPU-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O

DO3A-DBCO, also known by its chemical name 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-[3-oxo-3-(5-azadibenzocyclootyne)acetamide], is a bifunctional chelator used in scientific research for the labeling and imaging of biomolecules [].

  • Biomolecule Labeling: DO3A-DBCO can be conjugated to biomolecules, such as proteins and antibodies. This conjugation process allows scientists to attach a radioisotope or fluorophore to the biomolecule of interest [].
  • Radioisotope Labeling: When DO3A-DBCO is labeled with a radioisotope, it can be used to track the biomolecule in vivo (within a living organism) using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging [].
  • Fluorophore Labeling: DO3A-DBCO can also be conjugated to a fluorophore, which is a fluorescent molecule. Biomolecules labeled with DO3A-DBCO and a fluorophore can be imaged using fluorescence microscopy techniques [].

10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, commonly referred to as DOTA-ADIBO, is a complex organic compound with the molecular formula C34H42N6O8C_{34}H_{42}N_{6}O_{8} and a molecular weight of 662.73 g/mol. This compound features a tetraazacyclododecane core, which is a cyclic structure containing four nitrogen atoms, and is functionalized with triacetic acid and a dibenzazocin moiety. The unique structure of DOTA-ADIBO allows it to serve as a bifunctional chelator, making it particularly useful in radiopharmaceutical applications for imaging and targeting specific biological sites.

Typical of chelating agents and amine functionalities. The primary reactions include:

  • Chelation: The compound can form stable complexes with metal ions such as Gallium (Ga) or Lutetium (Lu), which are commonly used in radiolabeling for medical imaging.
  • Hydrolysis: Under certain conditions, the acetic acid groups can undergo hydrolysis, affecting the stability of metal complexes formed.
  • Amidation: The amino group can participate in amidation reactions with various carboxylic acids or activated esters to form amides.

DOTA-ADIBO exhibits significant biological activity due to its ability to chelate metal ions effectively. This property is particularly relevant in:

  • Radiopharmaceuticals: It is utilized in the development of radiolabeled compounds for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
  • Targeted Therapy: The compound can be conjugated with targeting moieties (e.g., antibodies) to deliver therapeutic agents directly to cancer cells.

The biological activity is further enhanced by the dibenzazocin moiety, which may exhibit specific interactions with biological targets.

The synthesis of DOTA-ADIBO typically involves several steps:

  • Synthesis of Tetraazacyclododecane: This core structure is synthesized through a multi-step process involving the reaction of appropriate amines and aldehydes.
  • Functionalization: The tetraazacyclododecane is then functionalized with triacetic acid groups through acylation reactions.
  • Introduction of Dibenzazocin Moiety: The final step involves attaching the dibenzazocin derivative via an amine linkage, which may require protecting group strategies to ensure selectivity.

DOTA-ADIBO has several notable applications:

  • Medical Imaging: It is primarily used in the formulation of radiopharmaceuticals for PET and SPECT imaging.
  • Cancer Therapy: The compound can be used in targeted therapies where it serves as a delivery vehicle for radionuclides or cytotoxic agents.
  • Research Tool: In biochemical research, it aids in studying receptor-ligand interactions and cellular uptake mechanisms.

Interaction studies involving DOTA-ADIBO focus on its binding affinity for various metal ions and its behavior in biological systems. Key findings include:

  • Metal Ion Binding: DOTA-ADIBO shows high stability constants when complexed with Gallium and Lutetium isotopes, making it suitable for radiolabeling.
  • Biocompatibility: Studies indicate that DOTA-ADIBO exhibits low toxicity levels in vitro, suggesting potential safety for therapeutic applications.

These studies are crucial for optimizing its use in clinical settings.

Similar Compounds

DOTA-ADIBO shares structural similarities with several other chelating agents and compounds used in radiopharmaceuticals. Notable similar compounds include:

Compound NameStructure/FeaturesUnique Aspects
1,4,7,10-TetraazacyclododecaneCore structure similar to DOTA-ADIBOLacks the dibenzazocin moiety
1,4,7-TriazacyclononaneSmaller cyclic structureLess steric hindrance
DOTA (1,4,7,10-Tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid)Similar chelator without dibenzazocinWidely used but less specific targeting

DOTA-ADIBO's unique dibenzazocin component distinguishes it from these compounds by enhancing its specificity and potential therapeutic applications.

XLogP3

-6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

662.30641232 g/mol

Monoisotopic Mass

662.30641232 g/mol

Heavy Atom Count

48

Dates

Modify: 2023-11-23

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